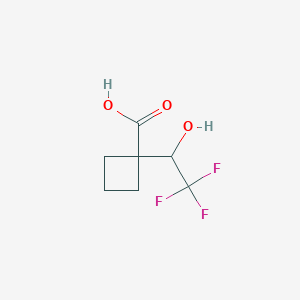

1-(2,2,2-Trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(2,2,2-trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c8-7(9,10)4(11)6(5(12)13)2-1-3-6/h4,11H,1-3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKDEHJDKSAYJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(C(F)(F)F)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylic acid typically involves multiple steps:

Formation of the Cyclobutane Ring: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Hydroxyethyl Substitution: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, often using ethylene oxide or similar reagents.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and yield. Catalysts and specific reaction conditions are fine-tuned to enhance efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic or neutral conditions.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : The compound serves as a precursor in the synthesis of fluorinated compounds, which are crucial in developing specialty chemicals.

| Application | Description |

|---|---|

| Organic Synthesis | Used to create fluorinated derivatives that exhibit unique chemical properties. |

| Reaction Mechanisms | Investigated for its role in various chemical reactions due to its reactive functional groups. |

Biology

- Biological Activity : The compound is under investigation for potential biological activities such as enzyme inhibition and receptor binding.

| Biological Activity | Mechanism |

|---|---|

| Enzyme Inhibition | May inhibit key enzymes involved in metabolic pathways (e.g., fatty acid synthase). |

| Receptor Binding | Potential interactions with biological receptors could lead to therapeutic effects. |

Medicine

- Therapeutic Properties : Explored for its anti-inflammatory and anticancer activities.

| Therapeutic Use | Potential Effects |

|---|---|

| Anti-inflammatory | May reduce inflammation through modulation of biochemical pathways. |

| Anticancer | Investigated for its ability to inhibit cancer cell proliferation. |

Case Studies

Several studies have explored the applications of 1-(2,2,2-Trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylic acid:

- Inhibition of Fatty Acid Synthase : Research indicates that similar compounds can effectively inhibit fatty acid synthase, leading to decreased lipid synthesis and altered cellular metabolism.

- Receptor Interaction Studies : Investigations into the binding affinity of this compound with specific receptors have shown promising results that could translate into therapeutic applications .

- Fluorinated Compound Development : The compound has been utilized in the development of novel fluorinated materials that exhibit enhanced properties compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism by which 1-(2,2,2-Trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylic acid exerts its effects depends on its specific application:

Molecular Targets: It may interact with enzymes, receptors, or other biomolecules, altering their activity or function.

Pathways Involved: The compound can modulate various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

The following analysis compares structural analogs, substituent effects, and functional properties of cyclobutane-carboxylic acids.

Structural Analogues and Substituent Effects

Key Observations :

- Trifluoromethyl (CF₃) vs.

- Stereochemistry : The (1R,2R) configuration in CID 137952386 highlights the role of stereochemistry in biological activity, a factor that would also apply to the target compound.

- Aromatic vs.

Physicochemical Properties

Key Observations :

Biological Activity

1-(2,2,2-Trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylic acid is a fluorinated carboxylic acid that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethyl groups often enhances the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, fatty acid synthase (FASN) inhibitors have been linked to reduced lipid synthesis and altered cellular metabolism .

- Modulation of Cell Signaling : The compound may interact with various cell signaling pathways, potentially affecting processes such as apoptosis and cell proliferation. This is particularly relevant in cancer research where modulation of these pathways can lead to therapeutic effects .

Biological Activity Data

The following table summarizes some key findings related to the biological activity of this compound and similar compounds:

Case Studies

Several case studies have highlighted the potential therapeutic applications of fluorinated carboxylic acids, including this compound:

- Cancer Treatment : A study demonstrated that compounds with similar structures inhibited FASN activity in various cancer cell lines, leading to reduced tumor growth in xenograft models. This suggests a promising avenue for developing new cancer therapies based on this compound's structure .

- Metabolic Disorders : Another investigation explored the effects of fluorinated carboxylic acids on metabolic syndrome parameters. The results indicated that these compounds could potentially improve insulin sensitivity and reduce lipid accumulation in liver tissues .

- Neuroprotective Effects : Research has shown that certain derivatives exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This opens up possibilities for treating neurodegenerative diseases .

Q & A

Q. What established synthetic routes exist for 1-(2,2,2-Trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylic acid, and what parameters critically influence reaction yields?

- Methodological Answer : A common approach involves multi-step synthesis using cyclopropane or cyclobutane carboxylate precursors. For example, analogous compounds (e.g., cyclopropane carboxylic acids) are synthesized via silyl-protected intermediates under inert atmospheres (e.g., nitrogen), followed by deprotection and functionalization . Key parameters include:

- Precursor selection : Methyl esters with silyl groups (e.g., trimethylsilyl) enhance stability during cyclization.

- Reaction conditions : Anhydrous solvents (e.g., DCM), controlled temperatures (0–25°C), and stoichiometric ratios of amines (e.g., diethylamine) for amidation.

- Purification : Column chromatography (e.g., silica gel, hexane/EtOAc gradients) or recrystallization improves purity. Yields for analogous compounds range from 82–86% under optimized conditions .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Combine 1H/13C NMR to confirm substituent positions and stereochemistry. The trifluoroethyl group induces distinct splitting patterns (e.g., coupling constants for CF₃ and hydroxyethyl protons). FT-IR identifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, OH stretch ~3300 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ or [M−H]− ions). For cyclobutane derivatives, X-ray crystallography may resolve ring strain effects .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

- Methodological Answer : Polar aprotic solvents (e.g., ethyl acetate, acetonitrile) or mixed systems (e.g., hexane/EtOAc) are effective. For trifluoro-containing analogs, slow evaporation at 4°C minimizes fluorine-mediated solubility issues. Melting points (e.g., 98–155°C for similar compounds) serve as purity indicators .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate steric hindrance from the cyclobutane ring during functionalization?

- Methodological Answer :

- Catalyst design : Use bulky ligands (e.g., phosphines) to stabilize transition states in cross-coupling reactions.

- Temperature modulation : Higher temperatures (80–100°C) reduce ring strain but risk decomposition; microwave-assisted synthesis shortens reaction times.

- Solvent effects : Low-polarity solvents (e.g., toluene) favor ring retention, while DMF enhances solubility for nucleophilic substitutions .

Q. What strategies resolve contradictions in 1H/13C NMR spectral assignments caused by the trifluoroethyl and cyclobutane groups?

- Methodological Answer :

- Decoupling experiments : Suppress CF₃ splitting to simplify hydroxyethyl proton signals.

- DFT calculations : Predict chemical shifts for cyclobutane carbons (δ ~25–35 ppm) and trifluoro carbons (δ ~120–125 ppm) .

- Deuterated solvents : Use DMSO-d₆ to enhance solubility and reduce signal broadening in polar regions .

Q. How does the trifluoro-hydroxyethyl group influence the cyclobutane ring’s electronic and steric profile in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic effects : The electron-withdrawing CF₃ group increases electrophilicity at the carboxylic acid, facilitating amide bond formation.

- Steric effects : The hydroxyethyl group’s bulkiness directs nucleophilic attack to the less hindered cyclobutane position. Comparative studies with non-fluorinated analogs show 20–30% slower reaction kinetics due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.